1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one 1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 1018302-27-6
VCID: VC2623874
InChI: InChI=1S/C15H19NO3S/c17-14-7-9-16(10-8-14)20(18,19)15-6-5-12-3-1-2-4-13(12)11-15/h5-6,11H,1-4,7-10H2
SMILES: C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(=O)CC3
Molecular Formula: C15H19NO3S
Molecular Weight: 293.4 g/mol

1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one

CAS No.: 1018302-27-6

Cat. No.: VC2623874

Molecular Formula: C15H19NO3S

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one - 1018302-27-6

Specification

CAS No. 1018302-27-6
Molecular Formula C15H19NO3S
Molecular Weight 293.4 g/mol
IUPAC Name 1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one
Standard InChI InChI=1S/C15H19NO3S/c17-14-7-9-16(10-8-14)20(18,19)15-6-5-12-3-1-2-4-13(12)11-15/h5-6,11H,1-4,7-10H2
Standard InChI Key YLJRGVXGNOSVTP-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(=O)CC3
Canonical SMILES C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(=O)CC3

Introduction

1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one is an organic compound that belongs to the class of sulfonamides and piperidinones. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. Its unique structure combines a tetrahydronaphthalene moiety with a sulfonyl group and a piperidinone ring, which may provide bioactivity in various pharmacological contexts.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one
SMILES NotationC1CCC2=C(C1)C=CC=C2S(=O)(=O)N3CCC(=O)CC3
InChI KeyYLIZJJSJRQYWRV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydronaphthalene derivatives with sulfonyl chloride reagents under basic conditions. The piperidinone moiety is introduced through cyclization reactions involving appropriate precursors.

General Reaction Scheme:

  • Step 1: Sulfonation of tetrahydronaphthalene at the desired position.

  • Step 2: Coupling with a piperidinone derivative to form the final product.

This synthesis pathway ensures high specificity for the sulfonamide linkage and minimizes side reactions.

Applications in Medicinal Chemistry

The structural features of 1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one suggest potential applications in:

  • Protein Kinase Modulation: Sulfonamide derivatives are known to interact with protein kinases, which are critical targets in cancer and inflammatory diseases.

  • Anti-inflammatory Agents: The tetrahydronaphthalene moiety may enhance lipophilicity and membrane permeability, improving bioavailability.

  • Antiviral Research: Piperidinone-containing compounds have shown promise in inhibiting viral polymerases.

Table 2: Comparative Activity of Related Compounds

CompoundTarget EnzymeIC50 (µM)Reference
Sulfonamide ASGK10.25
Tetrahydronaphthalene Derivative BCyclooxygenase0.50

Safety and Toxicology

  • Acute Toxicity

  • Chronic Exposure Risks

  • Metabolic Pathways

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